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Compound of Interest

Compound Name:
2-(Chloromethyl)-1-methoxy-4-

methylbenzene

CAS No.: 7048-41-1

Cat. No.: B1608580 Get Quote

Reagent Profile & Mechanistic Grounding
2-(Chloromethyl)-1-methoxy-4-methylbenzene (CAS: 7048-41-1) acts as a specialized

electrophile in organic synthesis. Unlike generic benzyl chlorides, this reagent possesses a

unique electronic signature due to the ortho-methoxy and para-methyl substitution pattern

(relative to the benzene core).

Chemical Identity[1][2][3][4][5][6][7]
IUPAC Name: 2-(Chloromethyl)-1-methoxy-4-methylbenzene[1][2]

Common Synonyms: 2-Methoxy-5-methylbenzyl chloride

Molecular Formula:

Molecular Weight: 170.64 g/mol

Physical State: Solid (Low melting point) or oil depending on purity/temperature.

Safety Classification:Corrosive, Lachrymator. (Handle in a well-ventilated fume hood).

Reactivity Analysis
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The reactivity of this benzyl chloride is governed by the interplay between the leaving group (

) and the aromatic substituents:

The Benzylic Effect: The

carbon attached to the aromatic ring is activated for nucleophilic attack. The transition state
is stabilized by the overlap of the adjacent

-system.

The Ortho-Methoxy Effect (Position 1): The methoxy group is a strong Electron Donating

Group (EDG).

SN1 Pathway: It significantly stabilizes the benzylic carbocation intermediate via

resonance, making this reagent highly susceptible to solvolysis in protic solvents.

SN2 Pathway: While it increases electron density, the ortho positioning introduces steric

bulk, potentially retarding direct backside attack by bulky nucleophiles.

The Para-Methyl Effect (Position 4): Provides weak inductive donation, slightly increasing the

nucleophilicity of the aromatic ring but having a minor effect on the benzylic position

compared to the methoxy group.

Implication for Protocol Design: To ensure clean mono-alkylation and avoid polymerization

(self-alkylation via Friedel-Crafts) or hydrolysis, reactions should be conducted under SN2-

favored conditions: aprotic polar solvents, moderate bases, and the use of iodide catalysts

(Finkelstein conditions) to generate a more reactive benzyl iodide intermediate in situ.

Mechanistic Visualization
The following diagram illustrates the competing pathways and the catalytic cycle recommended

for optimal yields.
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Figure 1: Catalytic cycle utilizing Iodide (TBAI/KI) to accelerate alkylation via a transient, highly

reactive benzyl iodide species, minimizing side reactions.

Standard Protocol: -Alkylation of Secondary Amines
This protocol is optimized for coupling 2-(Chloromethyl)-1-methoxy-4-methylbenzene with

secondary amines to form tertiary amines.

Materials & Reagents
Component Specification Role

Electrophile
2-(Chloromethyl)-1-methoxy-4-

methylbenzene (1.1 equiv)
Alkylating Agent

Nucleophile Secondary Amine (1.0 equiv) Substrate

Base (Anhydrous, 2.0 - 3.0 equiv) Acid Scavenger

Catalyst
TBAI (Tetrabutylammonium

iodide) or KI (10 mol%)
Finkelstein Catalyst

Solvent Acetonitrile (MeCN) or DMF Medium (Polar Aprotic)

Step-by-Step Methodology
Preparation (Inert Atmosphere):
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Flame-dry a round-bottom flask equipped with a magnetic stir bar.

Purge with Nitrogen (

) or Argon.

Rationale: Moisture can hydrolyze the benzyl chloride to the corresponding benzyl alcohol.

Dissolution:

Add the Secondary Amine (1.0 equiv) and Anhydrous

(3.0 equiv) to the flask.

Add Acetonitrile (0.1 M concentration relative to amine).

Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/homogeneity.

Activation & Addition:

Add the catalyst (KI or TBAI, 10 mol%).

Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.1 equiv) dropwise as a solution

in minimal Acetonitrile.

Note: Dropwise addition controls the exotherm and prevents localized high concentrations

that could lead to bis-alkylation (if using primary amines).

Reaction:

Heat the mixture to 60°C. Monitor via TLC or LC-MS.

Typical reaction time: 4–12 hours.

Endpoint: Disappearance of the amine starting material.

Workup:

Cool to RT.
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Filter off the solid inorganic salts (

, KCl). Rinse the cake with Ethyl Acetate.

Concentrate the filtrate under reduced pressure.

Redissolve in Ethyl Acetate and wash with Water (x2) and Brine (x1).

Dry over

, filter, and concentrate.

Purification:

Flash Column Chromatography (Hexanes/EtOAc gradient).

Note: The product will likely be less polar than the starting amine.

Standard Protocol: -Alkylation of Phenols
Phenols are less nucleophilic than amines and require stronger activation. The ortho-methoxy

group on the reagent aids in stabilizing the transition state but requires specific solvent choices

to overcome steric hindrance.

Materials & Reagents
Component Specification Role

Electrophile
2-(Chloromethyl)-1-methoxy-4-

methylbenzene (1.2 equiv)
Alkylating Agent

Nucleophile Phenol derivative (1.0 equiv) Substrate

Base
Cesium Carbonate (

) (1.5 equiv)
Base (Cesium effect)

Solvent DMF or Acetone Medium

Step-by-Step Methodology
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Deprotonation:

In a vial/flask, dissolve the Phenol (1.0 equiv) in DMF (0.2 M).

Add

(1.5 equiv).

Stir at RT for 30 minutes.

Expert Insight: Cesium is a large cation ("Cesium Effect") that improves the solubility of the

phenoxide anion in organic solvents, increasing its nucleophilicity.

Alkylation:

Add 2-(Chloromethyl)-1-methoxy-4-methylbenzene (1.2 equiv) in one portion.

(Optional) Add KI (10 mol%) if the reaction is sluggish.

Thermal Cycle:

Heat to 80°C for 6–16 hours.

Monitoring: Watch for the disappearance of the phenol (often UV active).

Quench & Isolation:

Pour the reaction mixture into ice-cold water (precipitation often occurs).

Extract with Diethyl Ether or EtOAc.

Wash the organic layer extensively with water (to remove DMF) and 1M NaOH (to remove

unreacted phenol).

Troubleshooting & Optimization Logic
The following decision tree helps navigate common experimental failures associated with this

specific reagent.
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Figure 2: Troubleshooting logic for alkylation reactions. Blue nodes indicate corrective actions.

Critical Safety Note: Lachrymator Handling
Benzyl chlorides are potent lachrymators (tear gas agents).

Neutralization: All glassware and syringes that contacted the reagent should be rinsed with a

dilute solution of ammonia or nucleophilic amine (e.g., ethanolamine) before being removed

from the hood. This converts the residue into a non-volatile amine.

Spill Control: Do not wipe with paper towels immediately. Cover with weak base (sodium

bicarbonate) first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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